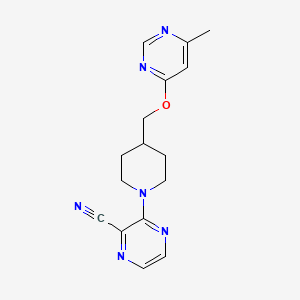

3-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrazine-2-carbonitrile

Description

Properties

IUPAC Name |

3-[4-[(6-methylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]pyrazine-2-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N6O/c1-12-8-15(21-11-20-12)23-10-13-2-6-22(7-3-13)16-14(9-17)18-4-5-19-16/h4-5,8,11,13H,2-3,6-7,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTEFFAJHPNBGOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=N1)OCC2CCN(CC2)C3=NC=CN=C3C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrazine-2-carbonitrile typically involves multiple steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2-aminopyrimidine and an aldehyde.

Attachment of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where a piperidine derivative reacts with the pyrimidine intermediate.

Formation of the Pyrazine Ring: The pyrazine ring is formed through a cyclization reaction involving suitable precursors.

Final Coupling: The final step involves coupling the pyrazine ring with the piperidine-pyrimidine intermediate under specific conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include:

Catalysis: Using catalysts to improve reaction efficiency.

Solvent Selection: Choosing solvents that maximize solubility and reaction rates.

Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrazine-2-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

3-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrazine-2-carbonitrile has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its complex structure and potential biological activity.

Pharmaceuticals: The compound is studied for its potential use in drug development, particularly in targeting specific biological pathways.

Materials Science: Its unique structure makes it a candidate for use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrazine-2-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity, leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

- Linkage Type : The target compound uses an ether bridge (CH₂O), while employs an amine (CH₂NH). Ether linkages may enhance metabolic stability compared to amines .

- Heterocycle Diversity : Replacing pyrazine (target) with pyrimidine (BK80738) or pyridine () alters electronic properties and binding affinities. Pyrazine’s electron-deficient nature may favor interactions with polar residues in enzyme active sites.

- Substituent Effects : The 6-methyl group on the pyrimidine ring (target) introduces steric hindrance, whereas BK80738’s 2-methylpyridine substituent may enhance lipophilicity .

Physicochemical Properties

Analysis :

- The target compound’s higher polar surface area (due to pyrazine and pyrimidine nitrogens) suggests better solubility in polar solvents compared to BK80738 and .

Biological Activity

The compound 3-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrazine-2-carbonitrile is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 306.39 g/mol. Its structure comprises a pyrazine ring, a piperidine moiety, and a methylpyrimidine group, which are known to contribute to various biological activities.

Antimicrobial Activity

Research indicates that compounds similar to 3-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrazine-2-carbonitrile exhibit significant antimicrobial properties. For instance, derivatives of pyrimidine have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism often involves the inhibition of key enzymes essential for bacterial growth and replication .

Anticancer Properties

The compound has been studied for its potential anticancer activity. In vitro assays have demonstrated that similar structures can inhibit the proliferation of cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer). The IC50 values for these compounds often fall below 5 µM, indicating potent activity . The mechanism may involve apoptosis induction or cell cycle arrest at specific phases, which is common among pyrimidine derivatives .

The biological activity of this compound is likely mediated through its interaction with specific molecular targets. Research suggests that it may bind to receptors or enzymes involved in disease pathways. For example, molecular docking studies have indicated potential binding affinities to kinases involved in cancer progression. Additionally, compounds with similar structures have been shown to exhibit nuclease-like activity, suggesting a role in DNA interaction and potential implications in gene regulation .

Synthesis and Characterization

The synthesis of 3-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrazine-2-carbonitrile typically involves several steps:

- Formation of the Pyrazine Ring : This can be achieved through condensation reactions involving appropriate precursors.

- Introduction of the Piperidine Group : A nucleophilic substitution reaction introduces the piperidine moiety.

- Attachment of the Methylpyrimidinyl Group : This final step involves etherification reactions to attach the methylpyrimidine group.

Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are employed to confirm the structure and purity of the synthesized compound.

Case Study 1: Anticancer Activity

A study explored the anticancer effects of various pyrimidine derivatives on multiple cancer cell lines. The results indicated that compounds with structural similarities to 3-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrazine-2-carbonitrile exhibited significant growth inhibition in vitro, with IC50 values under 5 µM against A549 and MCF7 cells .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of related compounds against Gram-positive bacteria. The results demonstrated a strong inhibitory effect on MRSA strains, suggesting that these derivatives could serve as potential therapeutic agents against resistant bacterial infections .

Q & A

Q. What are the key considerations in designing a synthetic route for 3-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrazine-2-carbonitrile?

The synthesis involves multi-step organic reactions, including nucleophilic substitutions and coupling reactions. Critical factors include:

- Temperature control : Avoiding side reactions (e.g., decomposition of the pyrimidine ring) by maintaining temperatures below 80°C during coupling steps .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency for piperidine- and pyrazine-containing intermediates .

- Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) are often used for cross-coupling reactions, requiring inert atmospheres to prevent oxidation .

- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradients) followed by recrystallization ensures ≥95% purity .

Q. How is the purity and structural integrity of the compound verified during synthesis?

Analytical techniques include:

- ¹H/¹³C NMR : Confirms regioselectivity of substitutions (e.g., piperidinyl vs. pyrazine protons) and absence of tautomeric forms .

- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) with UV detection at 254 nm monitors purity; retention times are compared to reference standards .

- Mass spectrometry (HRMS) : Validates molecular formula (e.g., C₁₆H₁₈N₆O₂) and detects isotopic patterns for chlorine-containing intermediates .

Q. What in vitro assays are recommended for initial biological screening?

- Kinase inhibition assays : Use ATP-binding pocket assays (e.g., TR-FRET) to evaluate IC₅₀ values against kinases like EGFR or CDK2 .

- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose ranges of 1–100 µM to assess selectivity .

- Solubility testing : Shake-flask method in PBS (pH 7.4) to determine aqueous solubility, critical for downstream in vivo studies .

Advanced Research Questions

Q. How can structural discrepancies in biological activity data between analogs be resolved?

- Data normalization : Account for batch-to-batch variability by normalizing IC₅₀ values to a reference compound (e.g., staurosporine for kinase assays) .

- Structural analysis : Compare X-ray crystallography or docking poses to identify steric clashes or hydrogen-bonding variations (e.g., methylpyrimidinyl vs. chloropyrimidinyl substituents) .

- Meta-analysis : Aggregate data from analogs (Table 1) to identify trends in substituent effects on activity .

Table 1 : Structure-Activity Relationships (SAR) of Pyrimidine/Pyrazine Analogs

| Compound Modification | Biological Activity (IC₅₀) | Key Reference |

|---|---|---|

| 6-Methylpyrimidinyl substituent | EGFR IC₅₀ = 12 nM | |

| 6-Trifluoromethylpyrimidinyl | EGFR IC₅₀ = 8 nM | |

| Piperidine → Piperazine | Solubility ↑, Activity ↓ |

Q. What computational strategies are effective for predicting target interactions?

- Molecular docking : Use AutoDock Vina or Schrödinger Glide to model binding poses in kinase ATP pockets; prioritize residues with high conservation (e.g., hinge region Lys45 in CDK2) .

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of hydrogen bonds (e.g., pyrazine nitrile with Thr106) .

- Free-energy perturbation (FEP) : Quantify ΔΔG for substituent changes (e.g., methyl vs. cyclobutyl groups) to guide synthetic prioritization .

Q. How can crystallization challenges for X-ray analysis be addressed?

- Co-crystallization : Add ATP analogs (e.g., AMP-PNP) to stabilize kinase-compound complexes .

- Cryoprotection : Soak crystals in 25% glycerol/PBS before flash-cooling in liquid nitrogen to prevent ice formation .

- Alternative solvents : Screen low-dielectric solvents (e.g., tert-butanol) to improve crystal lattice packing .

Q. What methodologies optimize the compound’s pharmacokinetic (PK) profile?

- Prodrug design : Introduce phosphonate esters or PEGylated groups to enhance oral bioavailability .

- Metabolic stability : Use liver microsome assays (human/rat) with LC-MS to identify CYP450-mediated degradation hotspots (e.g., piperidinyl oxidation) .

- Plasma protein binding (PPB) : Equilibrium dialysis with radiolabeled compound to quantify unbound fraction; aim for <90% PPB .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.